molecular formula C11H14O3S B14449299 Methyl 3-(phenylmethanesulfinyl)propanoate CAS No. 73975-55-0

Methyl 3-(phenylmethanesulfinyl)propanoate

Cat. No.: B14449299
CAS No.: 73975-55-0
M. Wt: 226.29 g/mol
InChI Key: OZWPJUASDSNUKZ-UHFFFAOYSA-N
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Description

Methyl 3-(phenylmethanesulfinyl)propanoate is an organic compound that belongs to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound features a sulfoxide group, which adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(phenylmethanesulfinyl)propanoate can be synthesized through various methods. Another method includes the reaction of a carboxylate ion with a primary alkyl halide .

Industrial Production Methods

In industrial settings, the production of esters like this compound often involves large-scale esterification processes. These processes typically use acid chlorides and alcohols in the presence of a base to yield the desired ester .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(phenylmethanesulfinyl)propanoate undergoes several types of chemical reactions, including:

    Oxidation: The sulfoxide group can be further oxidized to a sulfone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Yields alcohols.

    Substitution: Forms various substituted esters and amides.

Scientific Research Applications

Methyl 3-(phenylmethanesulfinyl)propanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(phenylmethanesulfinyl)propanoate involves its interaction with various molecular targets. The sulfoxide group can participate in redox reactions, influencing cellular oxidative stress pathways. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.

    Ethyl acetate: Another ester used in the production of perfumes and flavorings.

    Methyl butyrate: Known for its fruity aroma, used in food flavoring.

Uniqueness

Methyl 3-(phenylmethanesulfinyl)propanoate is unique due to the presence of the sulfoxide group, which imparts distinct chemical reactivity and potential biological activities not found in simpler esters like methyl acetate or ethyl acetate .

Properties

CAS No.

73975-55-0

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

methyl 3-benzylsulfinylpropanoate

InChI

InChI=1S/C11H14O3S/c1-14-11(12)7-8-15(13)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

OZWPJUASDSNUKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCS(=O)CC1=CC=CC=C1

Origin of Product

United States

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